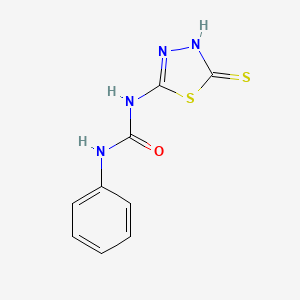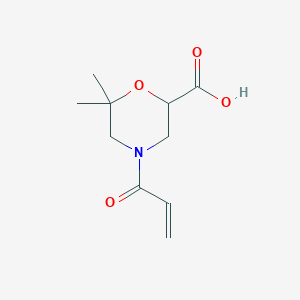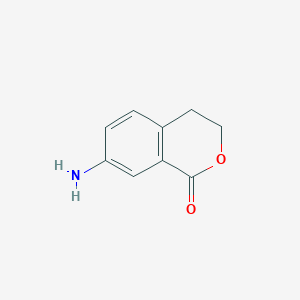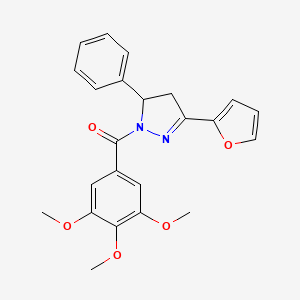
(3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a synthetic molecule that has been studied for its potential antitumor activity . It contains a furan ring, a phenyl group, a dihydro-1H-pyrazol-1-yl group, and a trimethoxyphenyl group.
Chemical Reactions Analysis
The compound has been studied for its ability to disrupt tubulin polymerisation and induce G2/M arrest in human fibrosarcoma HT-1080 cells . This suggests that it may interact with tubulin and affect cell division .Scientific Research Applications
Synthesis and Biological Evaluation
- A study on the synthesis of novel pyrazoline derivatives, including those similar to the specified compound, revealed their potential as anti-inflammatory and antibacterial agents. The microwave-assisted synthesis method proved to be efficient, yielding compounds with promising anti-inflammatory and antibacterial activities. This highlights the compound's relevance in developing new therapeutic agents (P. Ravula et al., 2016).
Antibacterial Activity and DNA Interaction
- Diorganotin(IV) complexes derived from a related furan-2-carbohydrazide showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. These complexes, by interacting with bacterial DNA, suggest the potential of furan-2-yl derivatives in antibacterial drug development (T. Sedaghat et al., 2015).
Antioxidant and Antimicrobial Properties
- Research on tri-substituted pyrazoles, including furan-2-yl derivatives, showcased moderate antioxidant and antibacterial activities. These findings support the compound's utility in creating pharmacological agents with antioxidant properties (Golea Lynda, 2021).
Molecular Docking Studies
- Molecular docking studies of newly synthesized pyrazole derivatives, including those related to the specified compound, indicated potent antibacterial activity. This approach underscores the importance of computational methods in predicting the biological efficacy of new chemical entities (A. B. S. Khumar et al., 2018).
Synthesis of Cyclopentenone and Pyranyl Amide Derivatives
- Innovative synthetic methodologies facilitated the creation of trans-4,5-disubstituted cyclopentenone and hexahydro-1H-furo[3,4-c]pyranyl amide derivatives from furan-2-yl(phenyl)methanol, showcasing the versatility of furan-2-yl derivatives in synthesizing complex molecules with potential biological activities (B. Reddy et al., 2012).
Future Directions
properties
IUPAC Name |
[5-(furan-2-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-27-20-12-16(13-21(28-2)22(20)29-3)23(26)25-18(15-8-5-4-6-9-15)14-17(24-25)19-10-7-11-30-19/h4-13,18H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCZTUGMALSSJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C(CC(=N2)C3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(furan-2-yl)-5-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2513663.png)
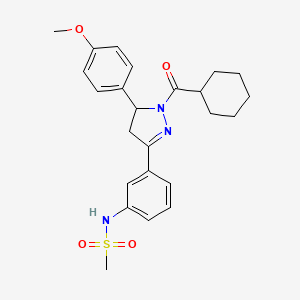
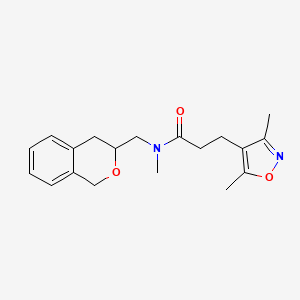
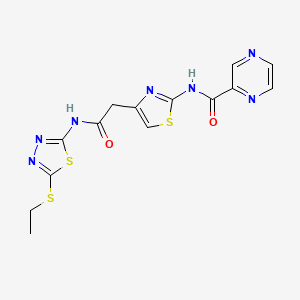
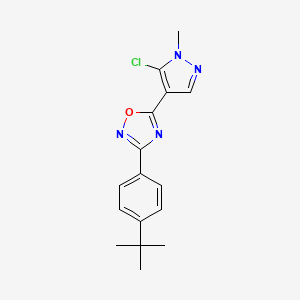
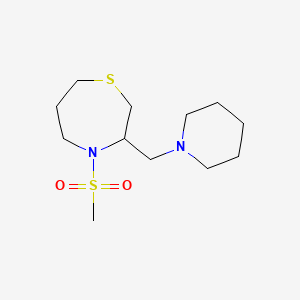
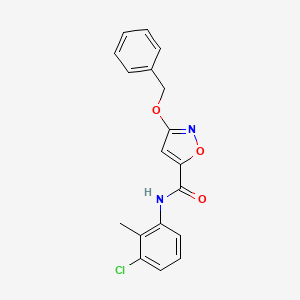
![N-({[(4-methylbenzyl)oxy]amino}methylene)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2513677.png)
![1-methyl-3-phenethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2513678.png)
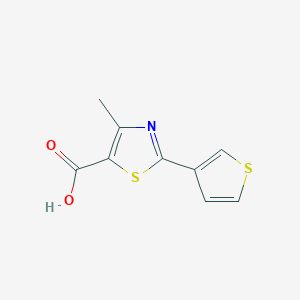
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2513680.png)
